Differential Lipophilicity: LogP Comparison Between CAS 80675-31-6 and AMPS
The computed LogP of the target compound is 1.99620, while AMPS (2-acrylamido-2-methylpropane sulfonic acid) exhibits a LogP ranging from -3.7 to -1.79 depending on pH and salt form . This represents a LogP difference of approximately 3.7 to 5.7 orders of magnitude—a massive shift in hydrophobicity. For context, each unit increase in LogP translates roughly to a 10-fold increase in octanol partitioning. This implies that CAS 80675-31-6 is approximately 5,000 to 500,000 times more lipophilic than AMPS in its sulfonic acid form. Such a difference dramatically alters monomer distribution in emulsion polymerization: CAS 80675-31-6 will preferentially partition into the organic/micelle phase, potentially enabling more efficient incorporation in hydrophobic polymer matrices or gradient copolymer architectures. In contrast, AMPS largely remains in the aqueous phase, limiting its utility in dispersion or emulsion systems without co-solvents. This property can be strategically exploited in designing amphiphilic copolymers, where a controlled gradient of sulfonate functionality is desired.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.99620 |
| Comparator Or Baseline | AMPS: LogP = -3.7 (free acid, ChemicalBook) to -1.79 (other sources) |
| Quantified Difference | ΔLogP ≈ 3.7 to 5.7 units (approx. 5,000 to 500,000-fold difference in octanol/water partition) |
| Conditions | Computed/estimated LogP; data from Chemsrc (target) and ChemicalBook (AMPS) |
Why This Matters
This massive lipophilicity difference dictates monomer behavior in multi-phase polymerization systems, making CAS 80675-31-6 a superior candidate for hydrophobic matrix copolymerization compared to AMPS.
